molecular formula C14H20BrNO3 B1473631 [3-(4-Bromo-phenoxy)-propyl]-carbamic acid tert-butyl ester CAS No. 1052138-95-0

[3-(4-Bromo-phenoxy)-propyl]-carbamic acid tert-butyl ester

Cat. No.: B1473631
CAS No.: 1052138-95-0
M. Wt: 330.22 g/mol
InChI Key: VIBGIDFDDHXBKH-UHFFFAOYSA-N
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Description

[3-(4-Bromo-phenoxy)-propyl]-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a bromophenoxy group attached to a propyl chain, which is further linked to a carbamic acid esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Bromo-phenoxy)-propyl]-carbamic acid tert-butyl ester typically involves a multi-step process. One common method starts with the preparation of 4-bromophenol, which is then reacted with 3-chloropropanol in the presence of a base to form 3-(4-bromophenoxy)propanol. This intermediate is then treated with tert-butyl chloroformate and a base, such as triethylamine, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Bromo-phenoxy)-propyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted phenoxypropyl carbamates.

    Hydrolysis: Products include carbamic acid and 3-(4-bromophenoxy)propanol.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[3-(4-Bromo-phenoxy)-propyl]-carbamic acid tert-butyl ester has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.

    Materials Science: It is used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(4-Bromo-phenoxy)-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Chlorophenoxy)-propyl]-carbamic acid tert-butyl ester
  • [3-(4-Methylphenoxy)-propyl]-carbamic acid tert-butyl ester
  • [3-(4-Fluorophenoxy)-propyl]-carbamic acid tert-butyl ester

Uniqueness

[3-(4-Bromo-phenoxy)-propyl]-carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents.

Properties

IUPAC Name

tert-butyl N-[3-(4-bromophenoxy)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(17)16-9-4-10-18-12-7-5-11(15)6-8-12/h5-8H,4,9-10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBGIDFDDHXBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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